N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-14(2)26-19(20-13)21-18(23)15-9-11-17(12-10-15)27(24,25)22(3)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLORTQUXRGYCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazole ring, a benzamide moiety, and a sulfamoyl group. Its molecular formula is with a molecular weight of 320.38 g/mol. The structural representation is pivotal for understanding its interactions at the molecular level.
Biological Activity Overview
This compound has been studied for its anticancer properties and its ability to inhibit specific biological pathways. The following sections detail its biological activities based on various studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : Research on similar thiazole derivatives has shown that compounds with analogous structures can inhibit the proliferation of cancer cells. The mechanism often involves targeting tyrosine kinase receptors, which are crucial in cancer cell signaling pathways .
- Cell Line Studies : In vitro studies demonstrated that derivatives of benzamide compounds can induce apoptosis in various cancer cell lines. For instance, compounds with thiazole rings have shown IC50 values ranging from 0.20 to 2.58 μM against different human cancer cell lines .
The mechanisms by which this compound exerts its biological effects include:
- Tyrosine Kinase Inhibition : Similar compounds have been reported to inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven cancers .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the efficacy of thiazole-containing benzamides in clinical settings:
- Study on RET Kinase Inhibitors : A study involving 4-chloro-benzamide derivatives demonstrated that specific modifications led to enhanced potency against RET kinase, suggesting that structural variations can significantly impact biological activity .
- Clinical Observations : In clinical trials involving related benzamide compounds, patients exhibited prolonged survival rates when treated with doses exceeding certain thresholds (e.g., > 4.3 GBq), indicating potential therapeutic benefits .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.38 g/mol |
| IC50 (Cancer Cell Lines) | 0.20 - 2.58 μM |
| Mechanism | Tyrosine Kinase Inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Spectral Comparison
Key Observations :
- Sulfamoyl vs. Sulfonyl : The methyl(phenyl)sulfamoyl group introduces steric bulk and electronic effects distinct from simpler sulfonyl groups (e.g., 4-X-phenylsulfonyl in ), which could modulate target binding .
- Halogen Substitution: Chloro/bromo substituents in analogs increase molecular polarity, contrasting with the target compound’s non-halogenated design .
Physicochemical and Spectral Properties
- Solubility : The methyl(phenyl)sulfamoyl group may reduce aqueous solubility compared to LMM5’s 4-methoxyphenyl substituent, which offers moderate hydrophilicity .
Q & A
Basic: What synthetic methodologies are recommended for preparing this benzamide derivative, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (e.g., 97% yield for analogous sulfonamides) significantly improves efficiency compared to conventional reflux methods (91% yield). Solvent selection (e.g., DMF or acetonitrile) and catalysts (e.g., K₂CO₃) are critical for optimizing reaction kinetics. Monitoring via TLC ensures reaction completion .
Basic: Which analytical techniques are essential for validating structural integrity and purity?
Key methods include:
- TLC for reaction progress (mobile phase: acetate/hexane mixtures) .
- NMR (¹H/¹³C) to confirm functional groups (e.g., sulfamoyl, thiazole).
- HPLC (>95% purity threshold) and mass spectrometry for molecular weight verification.
- Melting point analysis (e.g., 278–280°C for related benzamides) to assess crystallinity .
Advanced: How can combination therapies with BCL-2 inhibitors be rationally designed, and what assays validate synergy?
Co-administration with BCL-2 inhibitors (e.g., ABT-199) requires dose-matrix testing (e.g., Chou-Talalay method) to calculate combination indices (CI). Apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential analysis (JC-1 dye) quantify synergistic effects. Preclinical models (e.g., xenografts) assess tumor regression .
Advanced: What computational approaches predict target binding and pharmacokinetic properties?
- Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., FAD-dependent oxidoreductases).
- DFT calculations (B3LYP/6-31G*) optimize geometries and electronic properties.
- ADMET prediction tools (SwissADME) evaluate solubility, CYP450 interactions, and blood-brain barrier penetration .
Basic: What in vitro assays are suitable for preliminary anticancer activity screening?
- MTT assay (IC₅₀ determination in cancer cell lines, e.g., MCF-7, HeLa).
- Clonogenic assays to assess long-term proliferation inhibition.
- Caspase-3/7 activation assays to confirm apoptosis induction .
Advanced: How do structural modifications (e.g., methyl/benzamide groups) enhance target specificity?
Adding methyl groups to the thiazole ring improves hydrophobic interactions with kinase ATP-binding pockets. Benzamide substitutions (e.g., para-position) increase hydrogen bonding with residues like Asp381 in BCR-ABL1. SAR studies guided by crystallographic data (e.g., PDB: 4WA9) refine selectivity .
Advanced: How can crystallographic fragment screening elucidate mechanisms of enzyme inhibition?
Soaking crystals of target enzymes (e.g., Chaetomium thermophilum FAD-oxidoreductase) with the compound reveals binding modes. Resolution ≤1.8 Å and B-factor analysis confirm ligand occupancy. Fragment libraries identify competitive inhibitors via occupancy maps .
Basic: What solvent systems and catalysts improve synthesis efficiency?
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfamoyl coupling.
- Microwave irradiation reduces reaction time (4–5 hours → 30 minutes).
- Inorganic bases (K₂CO₃) deprotonate intermediates in SNAr reactions .
Advanced: How should researchers address contradictory literature data on synthetic yields or bioactivity?
- Replicate conditions (solvent purity, inert atmosphere) to minimize variability.
- Dose-response normalization (e.g., µM vs. nM ranges) in bioassays.
- Meta-analysis of IC₅₀ values across cell lines (e.g., NCI-60 panel) identifies context-dependent effects .
Advanced: What strategies optimize pharmacokinetics for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
